molecular formula C15H12Cl2N2O3 B11103451 2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11103451
M. Wt: 339.2 g/mol
InChI Key: RUMFTKDMJLSDGM-BJEOCPPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid, which can be synthesized through the chlorination of phenoxyacetic acid.

    Condensation Reaction: The dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Aldol Condensation: The hydrazide is subjected to an aldol condensation reaction with furfural (derived from furan) under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, converting it to the corresponding alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the hydrazide.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Pathways: It may modulate signaling pathways related to apoptosis and cell proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.

    Furfurylideneacetohydrazide: A compound with a similar hydrazide and furan structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is unique due to its combined dichlorophenoxy and furan moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-5-6-14(13(17)9-11)22-10-15(20)19-18-7-1-3-12-4-2-8-21-12/h1-9H,10H2,(H,19,20)/b3-1+,18-7+

InChI Key

RUMFTKDMJLSDGM-BJEOCPPSSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.